4-(Bromomethyl)-3-fluorobenzamide
Description
4-(Bromomethyl)-3-fluorobenzamide (C₉H₉BrFNO, molecular weight 275.02 g/mol) is a brominated and fluorinated benzamide derivative. Its structure features a bromomethyl (-CH₂Br) group at the para position and a fluorine atom at the meta position relative to the benzamide core. The compound is cataloged under MDL number MFCD28515367 and is utilized as a building block in organic synthesis, particularly for introducing alkylating groups or fluorinated motifs in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(bromomethyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVZLKJBFRDHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluorobenzamide typically involves the bromination of a precursor compound. One common method is the bromination of 3-fluorobenzamide using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzamides with various functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
4-(Bromomethyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-fluorobenzamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromomethyl-Substituted Benzamides and Aromatics
2-(Bromomethyl)-1,3-difluoro-5-(trifluoromethyl)benzene (C₉H₅BrF₅)
- Molecular Weight : 275.02 g/mol (identical to 4-(bromomethyl)-3-fluorobenzamide).
- Key Differences : Lacks the amide group but includes two fluorine atoms and a trifluoromethyl (-CF₃) substituent. The trifluoromethyl group enhances lipophilicity, making this compound more suitable for applications requiring hydrophobic interactions, such as materials science .
4-{[(4-Ethylphenyl)amino]methyl}-3-fluorobenzamide (C₁₆H₁₇FN₂O)
- Molecular Weight : 272.32 g/mol.
- Key Differences: Incorporates a bulky (4-ethylphenyl)amino-methyl substituent.
Trifluoromethyl and Halogenated Analogs
3-Bromo-4-(trifluoromethyl)benzamide (C₈H₅BrF₃NO)
- Molecular Weight : 276.03 g/mol.
- Key Differences: Replaces the bromomethyl group with a bromine atom and adds a trifluoromethyl group. The trifluoromethyl group increases metabolic stability but may reduce reactivity compared to the bromomethyl variant.
4-Acetamido-3-bromobenzotrifluoride (C₁₀H₈BrF₃NO)
- Molecular Weight : 294.08 g/mol.
- Key Differences : Contains an acetamido (-NHCOCH₃) group and a trifluoromethyl substituent. The acetamido group enhances solubility in polar solvents, while the trifluoromethyl group contributes to electron-withdrawing effects, altering reaction kinetics compared to this compound .
Functional Group Variations
4-(Bromomethyl)benzoyl Chloride (C₈H₆BrClO)
- Synthesis : Prepared from 4-(bromomethyl)benzoic acid via reaction with SOCl₂ .
- Key Differences : Replaces the amide group with a reactive acyl chloride (-COCl). This compound is pivotal in synthesizing fluorescent probes (e.g., cyanine dyes) due to its high electrophilicity, unlike the more stable benzamide derivative .
Notes and Limitations
- Data Gaps : Detailed physicochemical properties (e.g., melting point, solubility) for this compound are absent in the provided evidence.
- Contradictions : The molecular weight of 2-(bromomethyl)-1,3-difluoro-5-(trifluoromethyl)benzene overlaps with the main compound, but their applications diverge due to functional group differences .
This analysis synthesizes structural, synthetic, and functional insights from diverse sources, underscoring the importance of substituent effects in guiding compound utility across scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
